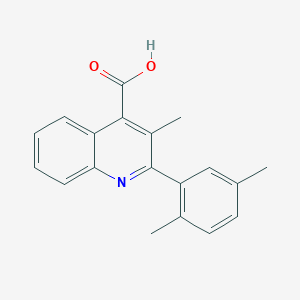

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid

Description

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 4, a methyl group at position 3 of the quinoline core, and a 2,5-dimethylphenyl substituent at position 2. Its molecular formula is C19H17NO2, with a molecular weight of 291.35 g/mol.

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-8-9-12(2)15(10-11)18-13(3)17(19(21)22)14-6-4-5-7-16(14)20-18/h4-10H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCBWSLFLIXZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10976808 | |

| Record name | 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6132-32-7 | |

| Record name | 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where an aromatic aldehyde reacts with a ketone in the presence of an acid catalyst to form the quinoline core. The specific steps are as follows:

Formation of the Quinoline Core: The reaction between 2,5-dimethylbenzaldehyde and acetophenone in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Introduction of the Carboxylic Acid Group: The resulting quinoline derivative is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Quinoline alcohol derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

Material Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to anti-cancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural differences between the target compound and analogues lie in:

- Core heterocycle: Quinoline (target) vs. naphthalene () or pyrimidine ().

- Substituent positions : The 2,5-dimethylphenyl group in the target compound vs. 3,5-dimethylphenyl or halogenated variants in other compounds.

- Functional groups : Carboxylic acid (target) vs. carboxamide () or hydroxy groups ().

Table 1: Structural and Physicochemical Comparison

*Estimated logP values based on substituent contributions.

Physicochemical Properties

- Acidity: The carboxylic acid (pKa ~4-5) enables ionization at physiological pH, contrasting with neutral carboxamides () or basic aminoquinolines ().

Biological Activity

2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer potential, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₇NO₂, with a molecular weight of 303.35 g/mol. The compound features a quinoline core structure that is pivotal in its biological interactions.

Antimicrobial Activity

Quinoline derivatives have been recognized for their antimicrobial properties . Research indicates that compounds similar to this compound exhibit significant activity against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Activity Against MRSA | Activity Against E. coli | MIC (μg/mL) |

|---|---|---|---|

| This compound | Moderate | Weak | 128 |

| 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid | Strong | Moderate | 64 |

| 2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid | Weak | Moderate | >256 |

Anticancer Potential

Preliminary studies suggest that quinoline derivatives can act as anticancer agents . For instance, related compounds have demonstrated selective inhibition against various cancer cell lines, such as H460 and MKN-45 . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study: In Vitro Evaluation

In a study evaluating the anticancer activity of quinoline derivatives, compounds were tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited low IC50 values, suggesting potent anticancer activity. For example:

While specific mechanisms for this compound are still under investigation, similar compounds have been shown to interact with various biological targets such as enzymes and receptors. These interactions may influence cellular pathways involved in proliferation and apoptosis .

Q & A

Q. What are the common synthetic routes for preparing 2-(2,5-dimethylphenyl)-3-methylquinoline-4-carboxylic acid and its derivatives?

The synthesis typically involves multi-step protocols, including the Doebner reaction for quinoline ring formation and palladium-catalyzed cross-coupling for introducing aryl substituents. For example, 2-phenyl-quinoline-4-carboxylic acid derivatives are synthesized via a sequence starting with aniline, 2-nitrobenzaldehyde, and pyruvic acid, followed by amidation and reduction steps . PdCl₂(PPh₃)₂ and PCy₃ catalysts in DMF with K₂CO₃ as a base are effective for coupling arylboronic acids to the quinoline core .

Q. How can researchers characterize the structure of quinoline-4-carboxylic acid derivatives?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C-NMR to resolve substituent positions and verify regioselectivity.

- HRMS for molecular weight validation.

- IR spectroscopy to identify functional groups like carboxylic acids. For instance, 2-phenyl derivatives in antibacterial studies were characterized using these methods, with NMR data confirming methyl and aryl group placements .

Q. What methodologies are employed to evaluate the antibacterial activity of quinoline-4-carboxylic acid derivatives?

Two primary assays are used:

- Agar diffusion : Measures the zone of inhibition (ZOI) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

- Broth dilution : Determines the minimum inhibitory concentration (MIC). For example, derivatives like 5a4 exhibited MIC values of 64 µg/mL against S. aureus . Cytotoxicity is assessed via MTT assays to ensure selectivity .

Q. What factors influence the stability of quinoline-4-carboxylic acid derivatives during storage?

Stability depends on:

- Storage conditions : Keep containers tightly sealed in dry, ventilated areas to prevent moisture absorption or oxidation .

- Temperature : Avoid prolonged exposure to temperatures >25°C.

- Light sensitivity : Store in amber glass under inert gas if photodegradation is observed .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of quinoline-4-carboxylic acid derivatives?

Key optimization parameters include:

- Catalyst selection : Pd(OAc)₂ or PdCl₂(PPh₃)₂ for Suzuki-Miyaura coupling, with ligand choice (e.g., PCy₃) enhancing regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature : Controlled heating (e.g., 80–100°C) accelerates cyclization without decomposition .

- Work-up procedures : Column chromatography with gradients of ethyl acetate/hexane isolates pure products .

Q. How should researchers address contradictions in biological activity data across different studies?

To resolve discrepancies:

- Replicate assays : Use standardized bacterial strains (e.g., ATCC controls) and identical MIC protocols.

- Verify purity : HPLC or LC-MS ensures compounds are >95% pure, as impurities may skew results .

- Structural confirmation : Re-analyze NMR/HRMS to rule out isomerization or degradation. For example, varying MIC values for quinoline derivatives may arise from differences in bacterial resistance profiles or substituent electronic effects .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for quinoline-4-carboxylic acid derivatives?

SAR studies require systematic modifications:

- Substituent variation : Introduce electron-withdrawing (e.g., halogens) or donating (e.g., methoxy) groups at the 2- or 3-positions to assess antibacterial potency .

- Scaffold hybridization : Fuse quinoline with heterocycles (e.g., oxadiazoles) to enhance target binding .

- Computational modeling : Docking studies predict interactions with bacterial enzymes (e.g., DNA gyrase). For instance, 2-phenyl derivatives with para-substituted bromine showed enhanced activity due to increased lipophilicity .

Key Data from Research

| Parameter | Example Data | Source |

|---|---|---|

| MIC (S. aureus) | 64 µg/mL (Compound 5a4) | |

| Reaction Yield | 72–85% (Pd-catalyzed coupling) | |

| Storage Temp | 15–25°C (stable for 12 months) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.